molecular formula C9H11NO3 B7794351 (2R)-2-azaniumyl-3-(3-hydroxyphenyl)propanoate

(2R)-2-azaniumyl-3-(3-hydroxyphenyl)propanoate

Cat. No.: B7794351
M. Wt: 181.19 g/mol
InChI Key: JZKXXXDKRQWDET-MRVPVSSYSA-N
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Description

The compound with the identifier “(2R)-2-azaniumyl-3-(3-hydroxyphenyl)propanoate” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2R)-2-azaniumyl-3-(3-hydroxyphenyl)propanoate involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Detailed information on the exact synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable, making the compound accessible for various applications .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-azaniumyl-3-(3-hydroxyphenyl)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

(2R)-2-azaniumyl-3-(3-hydroxyphenyl)propanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and use in drug development.

    Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of (2R)-2-azaniumyl-3-(3-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed information on the molecular targets and pathways involved can be found in specialized scientific literature .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R)-2-azaniumyl-3-(3-hydroxyphenyl)propanoate include other chemical entities with related structures and properties. These compounds can be identified using chemical databases like PubChem, which provide information on related chemical structures .

Uniqueness

This compound is unique due to its specific chemical structure and the particular applications it is suited for. This uniqueness makes it a valuable compound for various scientific and industrial purposes .

Properties

IUPAC Name

(2R)-2-azaniumyl-3-(3-hydroxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKXXXDKRQWDET-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)C[C@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32140-49-1
Record name D-m-Tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32140-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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